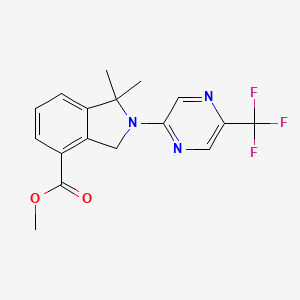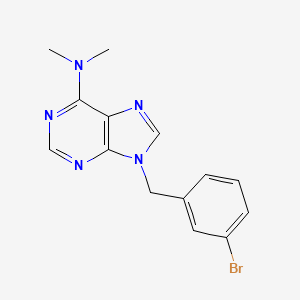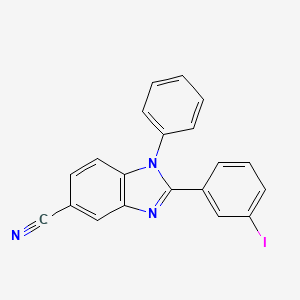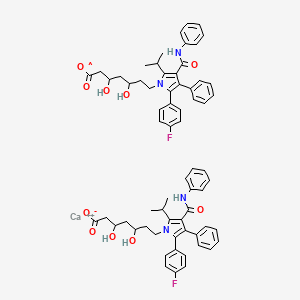
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a complex organic compound known for its significant pharmacological properties. This compound is a calcium salt form of a pyrrole derivative, which is often used in the pharmaceutical industry for its lipid-lowering effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The key steps include:
Formation of the Pyrrole Ring: This is typically achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The pyrrole ring is then functionalized with various substituents, including the fluorophenyl, isopropyl, and phenylcarbamoyl groups. This involves multiple steps of electrophilic aromatic substitution and nucleophilic substitution reactions.
Formation of the Calcium Salt: The final step involves the reaction of the functionalized pyrrole with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol, ethanol, and acetonitrile, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrrole chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to lipid metabolism.
Medicine: It is used in the development of drugs for the treatment of hyperlipidemia and cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The primary mechanism of action of Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves the inhibition of the enzyme HMG-CoA reductase. This enzyme is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound effectively reduces the levels of cholesterol in the blood, thereby lowering the risk of cardiovascular diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar structure but different substituents.
Rosuvastatin: A statin with a different pyrrole ring substitution pattern.
Simvastatin: A statin with a lactone ring instead of a pyrrole ring.
Uniqueness
Calcium 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct pharmacological properties. Its calcium salt form also enhances its solubility and bioavailability compared to other similar compounds.
Propriétés
Formule moléculaire |
C66H68CaF2N4O10+ |
|---|---|
Poids moléculaire |
1155.3 g/mol |
InChI |
InChI=1S/C33H35FN2O5.C33H34FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41);/q;;+2/p-1 |
Clé InChI |
ZSEWLORQIAGOQS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



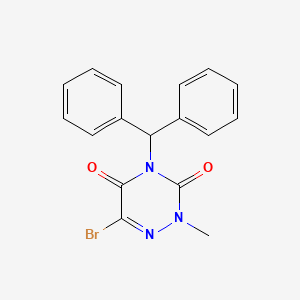
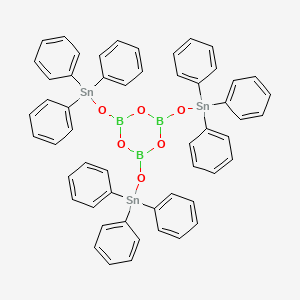
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

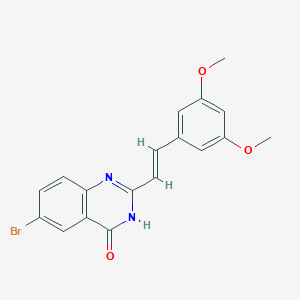
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
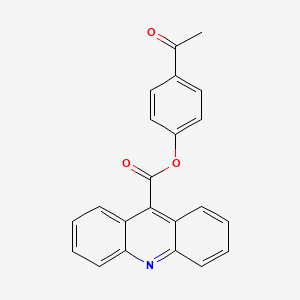
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

